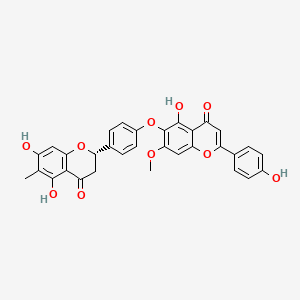

Taiwanhomoflavone B

Description

BenchChem offers high-quality Taiwanhomoflavone B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taiwanhomoflavone B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H24O10 |

|---|---|

Molecular Weight |

568.5 g/mol |

IUPAC Name |

6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3/t24-/m0/s1 |

InChI Key |

KFJPGGGJZYXVJH-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Natural Sources, and Biological Activity of Homoisoflavonoids from a Taiwanese Agave Species

Introduction:

While the specific compound "Taiwanhomoflavone B" was not identified in a comprehensive review of scientific literature, this technical guide details the discovery, natural sources, and biological activities of a series of homoisoflavonoids isolated from Agave sisalana Perrine ex Engelm. cultivated in Taiwan. Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton (C6-C3-C1-C6), distinguishing them from the more common C15 skeleton of other flavonoids. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the isolation, structural elucidation, and immunomodulatory effects of these compounds. The genus Agave is found in arid and tropical regions, including South Taiwan, where species like A. sisalana have been cultivated for over a century.[1][2]

Natural Source and Discovery

Seven known homoisoflavonoids were isolated from the methanolic extract of the leaves of Agave sisalana collected in HengChun Town, PingTung county, Taiwan.[1] The identification of these compounds contributes to the growing body of knowledge on the phytochemical diversity of the Asparagaceae family, a known source of homoisoflavonoids.[3]

Experimental Protocols

Isolation of Homoisoflavonoids from Agave sisalana

The isolation of homoisoflavonoids from the leaves of A. sisalana involved a multi-step extraction and chromatographic process.

-

Extraction: The dried and powdered leaves were extracted with methanol (B129727) (MeOH). The resulting extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc layer, containing the compounds of interest, was concentrated.

-

Chromatographic Separation: The crude EtOAc extract was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc. This initial separation yielded several fractions.

-

Purification: The fractions containing homoisoflavonoids were further purified using preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compounds. The structures of the isolated homoisoflavonoids were elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

dot

Caption: Workflow for the isolation of homoisoflavonoids.

Structural Data of Isolated Homoisoflavonoids

The structures of the seven homoisoflavonoids isolated from Agave sisalana were confirmed by spectroscopic analysis. The key quantitative data for three of these compounds with demonstrated biological activity are summarized below.

| Compound Name | Molecular Formula | Molecular Weight | IC50 (µM) for PBMC Proliferation Inhibition |

| (±)-3,9-Dihydroeucomin | C17H16O5 | 300.31 | 19.4 |

| Dihydrobonducellin | C17H16O4 | 284.31 | 73.8 |

| 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone | C16H14O5 | 286.28 | 58.8 |

Biological Activity: Immunomodulatory Effects

The isolated homoisoflavonoids were evaluated for their immunopharmacological activity on peripheral blood mononuclear cells (PBMCs).

Experimental Protocol for Immunomodulatory Assay:

-

Cell Culture: PBMCs were isolated and cultured.

-

Cell Proliferation Assay: The cells were stimulated with phytohemagglutinin (PHA) to induce proliferation. The inhibitory effect of the isolated compounds on cell proliferation was measured using the 3H-thymidine uptake method.

-

Cytokine Production Assay: The levels of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) in the cell culture supernatants were measured by enzyme immunoassay (EIA) to determine the effect of the compounds on cytokine production.

Results:

Three of the isolated homoisoflavonoids, (±)-3,9-Dihydroeucomin, dihydrobonducellin, and 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone, demonstrated inhibitory effects on the proliferation of PHA-activated PBMCs.[1][2] These compounds also significantly inhibited the production of IL-2 and IFN-γ in a dose-dependent manner, suggesting an immunosuppressive effect.[1][2]

dot

Caption: Inhibition of PBMC activation by homoisoflavonoids.

Conclusion

The homoisoflavonoids isolated from the Taiwanese native Agave sisalana exhibit notable immunomodulatory properties. Their ability to inhibit PBMC proliferation and the production of key pro-inflammatory cytokines highlights their potential as lead compounds for the development of novel immunosuppressive agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of Taiwanhomoflavone B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Taiwanhomoflavone B has not been fully elucidated in peer-reviewed literature. This guide presents a putative pathway based on the established principles of flavonoid and biflavonoid biosynthesis, drawing inferences from the known chemistry of its source, Semecarpus anacardium, and related compounds.

Introduction

Taiwanhomoflavone B is a biflavonoid isolated from the plant Semecarpus anacardium. Biflavonoids are a class of natural products formed by the dimerization of two flavonoid units. These compounds often exhibit enhanced biological activities compared to their monomeric counterparts, making them attractive targets for drug discovery and development. The molecular formula of Taiwanhomoflavone B is C32H24O10, suggesting a dimer of two C16 flavonoid units. Semecarpus anacardium is known for producing a variety of biflavonoids, including anacarduflavone, jeediflavanone, and galluflavone. Understanding the biosynthetic pathway of Taiwanhomoflavone B is crucial for its potential biotechnological production and for the generation of novel, bioactive derivatives.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Taiwanhomoflavone B, including the key enzymatic steps, precursor molecules, and detailed experimental protocols for its elucidation.

Proposed Biosynthetic Pathway of Taiwanhomoflavone B

The biosynthesis of Taiwanhomoflavone B can be conceptually divided into two major stages:

-

Formation of the Monomeric Flavanone (B1672756) Precursors: This stage follows the general phenylpropanoid and flavonoid biosynthetic pathways, starting from the amino acid L-phenylalanine.

-

Oxidative Dimerization of Monomers: This stage involves the coupling of two flavanone monomers to form the final biflavonoid structure.

Stage 1: Biosynthesis of Flavanone Monomers

The initial steps of the pathway are well-established and common to the biosynthesis of most flavonoids in plants.

-

Phenylpropanoid Pathway:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid .

-

Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid .

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, yielding p-coumaroyl-CoA .

-

-

Flavonoid Biosynthesis (Flavanone Formation):

-

Chalcone (B49325) Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone .

-

Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin .

-

Based on the structure of other biflavonoids from Semecarpus anacardium, it is plausible that the monomeric precursors of Taiwanhomoflavone B are hydroxylated derivatives of naringenin, such as eriodictyol (3',4'-dihydroxy) or taxifolin (3,3',4'-trihydroxy). These hydroxylations are typically catalyzed by Flavonoid 3'-Hydroxylase (F3'H) and Flavanone 3-Hydroxylase (F3H) , respectively.

Caption: General flavonoid biosynthesis pathway leading to flavanone precursors.

Stage 2: Oxidative Dimerization

The formation of the C-C or C-O-C bond between the two flavanone monomers is proposed to be an oxidative coupling reaction. In plants, such reactions are commonly catalyzed by enzymes like laccases and peroxidases . These enzymes generate radical intermediates from the flavonoid monomers, which then couple to form the dimer. The specific linkage in Taiwanhomoflavone B would depend on the regioselectivity of the enzyme and the stability of the resulting radical intermediates. Given the complexity of biflavonoid structures in Semecarpus anacardium, it is likely that a specific laccase or peroxidase is responsible for this step.

Caption: Proposed oxidative dimerization to form Taiwanhomoflavone B.

Quantitative Data

As the biosynthesis of Taiwanhomoflavone B has not been studied in detail, no specific quantitative data for the enzymes in this pathway in Semecarpus anacardium is available. The following table summarizes representative kinetic parameters for key enzymes in the general flavonoid pathway from other plant species to provide a general context.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 275 |

| C4H | Helianthus tuberosus | Cinnamic acid | 1.5 | 0.2 |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 18 | 1.2 |

| CHS | Gerbera hybrida | p-Coumaroyl-CoA | 2.1 | 1.7 |

| CHI | Medicago sativa | Naringenin Chalcone | 30 | 580 |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for Taiwanhomoflavone B would require a combination of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.

Protocol 1: Enzyme Assay for Oxidative Dimerization

Objective: To detect and characterize the enzymatic activity responsible for the dimerization of flavanone monomers in crude protein extracts from Semecarpus anacardium.

Materials:

-

Fresh young leaves or cell suspension cultures of Semecarpus anacardium.

-

Putative flavanone substrates (e.g., naringenin, eriodictyol).

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

-

Cofactors (e.g., H2O2 for peroxidases).

-

Liquid nitrogen, mortar and pestle.

-

Spectrophotometer, HPLC-MS system.

Methodology:

-

Protein Extraction:

-

Harvest and freeze ~5 g of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in 20 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a total volume of 200 µL:

-

100 µL of crude protein extract (containing 50-100 µg of protein).

-

50 µL of 4x reaction buffer.

-

20 µL of 10 mM flavanone substrate solution (in DMSO).

-

For peroxidase activity, add 10 µL of 100 mM H2O2.

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of methanol (B129727) containing 1% formic acid.

-

Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

-

-

Product Analysis:

-

Analyze the supernatant by HPLC-MS to identify the formation of dimeric products by comparing the retention time and mass spectrum with an authentic standard of Taiwanhomoflavone B (if available) or by identifying new peaks with the expected mass of a biflavonoid.

-

Quantify the product formation to determine the enzyme activity.

-

Protocol 2: Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into Taiwanhomoflavone B in vivo.

Materials:

-

Semecarpus anacardium seedlings or cell suspension cultures.

-

[U-13C]-L-phenylalanine or other stable isotope-labeled precursors.

-

Growth medium for the plant or cell culture.

-

Solvents for extraction (e.g., methanol, ethyl acetate).

-

HPLC-MS and NMR instrumentation.

Methodology:

-

Feeding Experiment:

-

To a healthy Semecarpus anacardium cell suspension culture, add [U-13C]-L-phenylalanine to a final concentration of 100 µM.

-

Incubate the culture under its normal growth conditions for 24-72 hours.

-

Harvest the cells by filtration.

-

-

Metabolite Extraction:

-

Freeze-dry the harvested cells.

-

Extract the dried cells with methanol.

-

Partition the methanolic extract against ethyl acetate.

-

Evaporate the ethyl acetate fraction to dryness.

-

-

Analysis:

-

Resuspend the extract in methanol and analyze by HPLC-MS.

-

Identify the peak corresponding to Taiwanhomoflavone B and analyze its mass spectrum to determine the incorporation of 13C atoms. The mass shift will indicate that it is derived from phenylalanine.

-

For detailed structural information on the labeling pattern, purify the labeled Taiwanhomoflavone B using preparative HPLC and analyze by 13C-NMR and 2D-NMR spectroscopy.

-

Protocol 3: Identification of Biosynthetic Genes

Objective: To identify candidate genes encoding the enzymes of the Taiwanhomoflavone B biosynthetic pathway.

Materials:

-

Semecarpus anacardium tissues with high and low levels of Taiwanhomoflavone B.

-

RNA extraction kit.

-

Next-generation sequencing (NGS) platform.

-

Bioinformatics software for transcriptome assembly and differential gene expression analysis.

-

Cloning vectors and expression hosts (e.g., E. coli, yeast).

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from tissues with contrasting levels of Taiwanhomoflavone B.

-

Prepare cDNA libraries and perform deep sequencing using an NGS platform.

-

Assemble the transcriptome de novo.

-

-

Gene Annotation and Differential Expression Analysis:

-

Annotate the assembled transcripts by sequence homology to known flavonoid biosynthetic genes (PAL, C4H, 4CL, CHS, CHI, F3'H, F3H, laccases, peroxidases).

-

Perform differential gene expression analysis to identify genes that are significantly upregulated in the high-producing tissues.

-

-

Functional Characterization:

-

Select candidate genes for enzymes like laccases and peroxidases that are co-expressed with the flavonoid pathway genes.

-

Clone the full-length coding sequences of the candidate genes into an expression vector.

-

Express the recombinant proteins in a suitable host system.

-

Purify the recombinant proteins and perform enzyme assays as described in Protocol 1 to confirm their ability to catalyze the dimerization of the proposed flavanone monomers to form Taiwanhomoflavone B.

-

Conclusion

The biosynthesis of Taiwanhomoflavone B is a fascinating example of the chemical diversity generated by plant secondary metabolism. While the precise details of its formation remain to be experimentally verified, the proposed pathway, involving the well-established flavonoid biosynthetic route followed by an oxidative dimerization, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the elucidation of this pathway, which will be instrumental for the biotechnological production of this and other valuable biflavonoids. Further research in this area will not only advance our understanding of plant biochemistry but also open up new avenues for the discovery and development of novel therapeutic agents.

Taiwanhomoflavone B: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanhomoflavone B, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of Taiwanhomoflavone B, detailing its chemical and physical properties, and delving into its mechanism of action. The document summarizes key quantitative data, outlines experimental methodologies for assessing its biological activity, and presents a visual representation of its signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.

Physicochemical Properties

Taiwanhomoflavone B is a complex flavonoid with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 509077-91-2 | N/A |

| Molecular Formula | C₃₂H₂₄O₁₀ | N/A |

| Molecular Weight | 568.5 g/mol | N/A |

Biological Activity and Mechanism of Action

Taiwanhomoflavone B exhibits selective cytotoxicity, primarily targeting poorly differentiated cancer cells. Research indicates that it induces apoptosis through the extrinsic pathway, a mechanism distinct from many other flavonoids.[1][2] This pathway is initiated by the upregulation of the phosphorylated forms of Extracellular Signal-regulated Kinase (ERK) and c-Jun N-terminal kinase (c-JUN).[1][2]

The activation of the ERK and c-JUN signaling cascade is a critical step in the apoptotic process induced by Taiwanhomoflavone B.[1] This ultimately leads to the activation of downstream effector caspases and programmed cell death, bypassing the mitochondrial-dependent intrinsic pathway.[1][2]

Quantitative Data on Biological Activity

The cytotoxic effects of Taiwanhomoflavone B have been quantified in various cancer cell lines. The following table summarizes the observed increase in key signaling proteins upon treatment with the compound.

| Cell Line | Protein Activated | Mean Percentage Increase (vs. Control) | p-value | n | Source |

| MIA PaCa (Pancreatic Cancer) | Phosphorylated ERK | 190.19% (range: 175.32%–204.08%) | 0.0036 | 3 | [1] |

| HCT116 (Colon Cancer) | Phosphorylated ERK | 160.23% (range: 144.99%–174.22%) | 0.012 | 3 | [1] |

Experimental Protocols

The following section outlines the general methodologies employed to assess the cytotoxic and apoptotic effects of Taiwanhomoflavone B. These protocols are based on standard cell-based assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Taiwanhomoflavone B

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Taiwanhomoflavone B in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the Taiwanhomoflavone B dilutions.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Taiwanhomoflavone B

-

LDH Cytotoxicity Assay Kit

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The amount of LDH released is proportional to the number of dead cells.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for Taiwanhomoflavone B-induced apoptosis in poorly differentiated cancer cells.

Caption: Proposed extrinsic apoptosis pathway induced by Taiwanhomoflavone B.

References

Unveiling the Anti-Cancer Potential of Taiwanhomoflavone B: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biological activity of Taiwanhomoflavone B, a naturally occurring flavone, reveals its potent cytotoxic effects against specific cancer cell lines, underscoring its potential as a novel therapeutic agent. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and underlying signaling pathways associated with its anti-cancer activity. This information is targeted towards researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Activity

Taiwanhomoflavone B has demonstrated significant cytotoxic activity, particularly against poorly differentiated cancer cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for colon and pancreatic cancer cells.

| Compound | Cell Line | Cancer Type | EC50 (µM) |

| Taiwanhomoflavone B | HCT 116 | Colon Carcinoma | 74.82[1] |

| Taiwanhomoflavone B | MIA PaCa | Pancreatic Cancer | 33.18[1] |

Experimental Protocols

The evaluation of Taiwanhomoflavone B's biological activity involved standard cell-based assays to determine cytotoxicity and to elucidate the mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Taiwanhomoflavone B were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cell lines (HCT 116 and MIA PaCa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells were treated with various concentrations of Taiwanhomoflavone B or a vehicle control (DMSO).

-

Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the EC50 values were determined from the dose-response curves.

Western Blot Analysis for Signaling Pathway Elucidation

To investigate the molecular mechanism underlying the cytotoxic effects of Taiwanhomoflavone B, Western blot analysis was performed to assess the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Lysis: HCT 116 and MIA PaCa cells were treated with Taiwanhomoflavone B for a specified time. Following treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and c-Jun (p-c-Jun), as well as antibodies for total ERK and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software to determine the relative levels of protein phosphorylation.

Signaling Pathway and Experimental Workflow

The cytotoxic activity of Taiwanhomoflavone B in poorly differentiated cancer cells is mediated through the extrinsic pathway of apoptosis. This is characterized by the upregulation of phosphorylated forms of Extracellular signal-regulated kinase (ERK) and c-Jun.

Caption: Workflow for assessing the biological activity of Taiwanhomoflavone B and its induced signaling pathway.

This technical guide consolidates the current understanding of Taiwanhomoflavone B's anti-cancer properties, providing a foundation for further research and development in oncology. The detailed protocols and pathway analysis offer valuable insights for scientists working to harness the therapeutic potential of natural compounds.

References

In Vitro Antioxidant Potential of Taiwanhomoflavone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant potential of flavonoids like Taiwanhomoflavone B. While specific quantitative data for Taiwanhomoflavone B is limited in publicly available literature, this document outlines the standard experimental protocols and potential signaling pathways involved in its antioxidant activity, based on studies of structurally related flavonoids.

Experimental Protocols

The antioxidant activity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1]

Protocol:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[1][2]

-

Various concentrations of the test compound (e.g., Taiwanhomoflavone B) are prepared.

-

A specific volume of the test compound solution (e.g., 20 μL) is added to a larger volume of the DPPH solution (e.g., 180 μL) in a 96-well plate.[2]

-

The mixture is incubated in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[2]

-

The absorbance of the solution is measured at a specific wavelength (typically 515-517 nm) using a spectrophotometer.[1][2]

-

A control containing the solvent instead of the test compound is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[3]

Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[4] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4]

-

The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[4][5]

-

Different concentrations of the test compound are prepared.

-

A small volume of the test compound solution (e.g., 5-20 μL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 180-200 μL).[5][6]

-

The mixture is incubated for a specific time (e.g., 5 minutes) at a controlled temperature.[5]

-

The absorbance is measured at 734 nm.[5]

-

The percentage of inhibition is calculated, and the IC50 value is determined, similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][8]

Protocol:

-

The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.[9]

-

The FRAP reagent is warmed to 37°C.[7]

-

A small volume of the test compound solution (e.g., 10 μL) is mixed with a larger volume of the FRAP reagent (e.g., 220 μL).[8]

-

The mixture is incubated at 37°C for a specific duration (e.g., 4-30 minutes).[8][9]

-

The absorbance of the blue-colored solution is measured at 593 nm.[7][8]

-

A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate (B86663) (FeSO₄).[7]

-

The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.

Cellular Antioxidant Assay (CAA)

The CAA measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[10]

Protocol:

-

Human liver cancer cells (HepG2) are seeded in a 96-well microplate.[10]

-

The cells are pre-treated with the test compound and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10] DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

-

After an incubation period (e.g., 1 hour at 37°C), the cells are washed with phosphate-buffered saline (PBS).[10]

-

A free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is added to induce oxidative stress.[2][10]

-

The fluorescence is measured immediately and at regular intervals using a microplate reader.

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve, with a lower area indicating higher antioxidant activity.

Data Presentation

Table 1: Radical Scavenging Activity of a Hypothetical Flavonoid

| Assay | IC50 (µM) |

| DPPH | 15.5 |

| ABTS | 4.3 |

Table 2: Ferric Reducing Antioxidant Power of a Hypothetical Flavonoid

| Assay | Value (µmol Trolox Equivalents/µmol) |

| FRAP | 2.5 |

Table 3: Cellular Antioxidant Activity of a Hypothetical Flavonoid

| Assay | EC50 (µM) |

| CAA | 8.2 |

Visualization of Methodologies and Pathways

Experimental Workflow

The general workflow for assessing the in vitro antioxidant potential of a compound is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Taiwanhomoflavone B: A Review of Preliminary Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the current, albeit limited, scientific knowledge regarding the preliminary cytotoxic effects of Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana. Due to the scarcity of published research on this specific compound, this document summarizes the foundational data available to spur further investigation into its potential as an anticancer agent.

Quantitative Cytotoxicity Data

To date, the publicly available research on the cytotoxic effects of Taiwanhomoflavone B is confined to a singular study. This initial investigation assessed its activity against two human cancer cell lines: KB, an oral epidermoid carcinoma, and Hepa-3B, a hepatocellular carcinoma. The effective dose 50 (ED50) values from this study are presented below.

Table 1: Preliminary Cytotoxic Activity of Taiwanhomoflavone B

| Cell Line | Cancer Type | ED50 (µg/mL) |

| KB | Oral Epidermoid Carcinoma | 3.8[1] |

| Hepa-3B | Hepatocellular Carcinoma | 3.5[1] |

Note: Further research is required to expand this dataset to include a wider range of cancer cell lines and to determine IC50 values, which are a more common metric in cytotoxicity studies.

Experimental Protocols

The precise, detailed experimental protocols used to determine the ED50 values for Taiwanhomoflavone B have not been extensively published. However, based on standard practices for in vitro cytotoxicity assessment, the methodology likely involved a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A generalized workflow for such an experiment is provided below.

Generalized Experimental Workflow for Cytotoxicity Assessment

Methodology Details (Hypothesized)

-

Cell Culture and Seeding: The human cancer cell lines (KB and Hepa-3B) would be cultured in an appropriate medium and conditions. Cells would then be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Taiwanhomoflavone B, dissolved in a suitable solvent (e.g., DMSO), would be added to the wells at a range of concentrations. Control wells would receive the vehicle only.

-

Incubation: The treated cells would be incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Following incubation, an MTT solution would be added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of Taiwanhomoflavone B compared to the control. These data are then used to determine the ED50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the mechanism of action or the signaling pathways involved in the cytotoxic effects of Taiwanhomoflavone B. Elucidating these pathways is a critical next step in understanding its potential as a therapeutic agent. Future studies should aim to investigate key cellular processes such as apoptosis, cell cycle arrest, and autophagy.

Hypothetical Signaling Pathway for Further Investigation

Given that many flavonoids induce apoptosis, a logical starting point for investigation would be the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a general apoptotic signaling cascade that could be explored in the context of Taiwanhomoflavone B's activity.

Future Directions for Mechanistic Studies:

-

Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

-

Western Blotting: To analyze the expression levels of key proteins in apoptotic and other relevant signaling pathways (e.g., caspases, Bcl-2 family proteins, MAPKs, PI3K/Akt).

-

Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine if Taiwanhomoflavone B induces cell cycle arrest at specific phases.

-

Autophagy Studies: Monitoring the formation of autophagosomes and the expression of autophagy-related proteins (e.g., LC3-II).

Conclusion and Future Perspectives

-

Evaluate the cytotoxicity of Taiwanhomoflavone B against a broad panel of cancer cell lines.

-

Elucidate its mechanism of action, with a focus on identifying the specific signaling pathways it modulates.

-

Conduct in vivo studies to assess its efficacy and safety in animal models.

This technical guide serves as a foundational resource and a call to action for the scientific community to further investigate the cytotoxic properties of Taiwanhomoflavone B. Such research is essential to determine if this natural compound holds promise for the development of novel cancer therapies.

References

An In-depth Technical Guide to the Solubility of Taiwanhomoflavone B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for Taiwanhomoflavone B is not publicly available. This guide provides a comprehensive overview based on the compound's chemical structure, the known solubility of structurally related compounds, and detailed protocols for its experimental determination.

Introduction: Understanding Taiwanhomoflavone B and its Solubility Profile

Taiwanhomoflavone B is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid monomers. Its molecular formula is C₃₂H₂₄O₁₀, and its CAS number is 509077-91-2. Biflavonoids are known for a wide range of pharmacological activities, but their development into therapeutic agents is often hampered by poor aqueous solubility, which can limit bioavailability.[1][2]

The structure of Taiwanhomoflavone B, being a dimer, suggests a larger, more complex, and likely more lipophilic molecule compared to its monomeric flavonoid counterparts. This increased lipophilicity generally leads to very low solubility in aqueous solutions and enhanced solubility in organic solvents. While direct data is absent, the solubility of its constituent monomers or related flavonoids can provide valuable insights. For instance, many biflavonoids are known to be hydrophobic, posing challenges for oral drug delivery.[1][2]

This guide will synthesize the available information on flavonoid solubility, provide detailed experimental protocols to determine the solubility of Taiwanhomoflavone B, and offer data on a related compound, apigenin, to serve as a practical reference.

Predicted Solubility of Taiwanhomoflavone B

Based on its biflavonoid structure, Taiwanhomoflavone B is expected to be:

-

Poorly soluble in water and other polar protic solvents.

-

More soluble in semi-polar and non-polar organic solvents. A related compound, Taiwanhomoflavone A, has been noted to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, suggesting a similar profile for Taiwanhomoflavone B.

The large molecular size and the presence of multiple aromatic rings contribute to strong intermolecular forces in the solid state, requiring more energy to be overcome by solvent molecules. While the hydroxyl groups can participate in hydrogen bonding, the overall large carbon skeleton dominates the molecule's character, leading to low aqueous solubility.

Quantitative Solubility Data for a Related Monomeric Flavonoid: Apigenin

To provide a practical reference for researchers, the following table summarizes the solubility of Apigenin, a common flavonoid monomer. This data can help in selecting a starting range of solvents for determining the solubility of biflavonoids like Taiwanhomoflavone B.

| Solvent | Temperature (K) | Mole Fraction (x 10⁻⁴) | Solubility (mg/mL) |

| Water | 298.2 | 0.015 | ~0.002 |

| Water | 318.2 | 0.031 | ~0.004 |

| Methanol | 298.2 | 1.98 | ~0.32 |

| Methanol | 318.2 | 2.96 | ~0.48 |

| Ethanol | 298.2 | 3.21 | ~0.52 |

| Ethanol | 318.2 | 4.86 | ~0.78 |

| Isopropanol (IPA) | 298.2 | 4.12 | ~0.66 |

| Isopropanol (IPA) | 318.2 | 6.29 | ~1.01 |

| 1-Butanol | 298.2 | 5.98 | ~0.96 |

| 1-Butanol | 318.2 | 9.18 | ~1.48 |

| Ethyl Acetate (EA) | 298.2 | 2.89 | ~0.47 |

| Ethyl Acetate (EA) | 318.2 | 4.46 | ~0.72 |

| Dimethyl Sulfoxide (DMSO) | 298.2 | 2890 | ~465 |

| Dimethyl Sulfoxide (DMSO) | 318.2 | 4180 | ~673 |

| Polyethylene Glycol 400 (PEG-400) | 298.2 | 3120 | ~502 |

| Polyethylene Glycol 400 (PEG-400) | 318.2 | 4270 | ~687 |

Note: mg/mL values are estimated from mole fraction data for illustrative purposes and may vary based on solvent density.

Experimental Protocol for Determining Flavonoid Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of Taiwanhomoflavone B, based on the widely used shake-flask method followed by HPLC analysis.[3][4]

4.1. Principle The shake-flask method is considered the gold standard for determining equilibrium solubility.[5] It involves saturating a solvent with a solute by allowing them to equilibrate over a sufficient period. The concentration of the solute in the resulting saturated solution is then measured, which corresponds to its solubility at that temperature.

4.2. Materials and Reagents

-

Taiwanhomoflavone B (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile (B52724), ethyl acetate) of analytical or HPLC grade

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid)

-

Reference standard of Taiwanhomoflavone B for HPLC calibration

4.3. Apparatus

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

4.4. Procedure

-

Sample Preparation: Add an excess amount of solid Taiwanhomoflavone B to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 310.15 K). Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

4.5. Quantification by HPLC

-

Method Development: Develop a reverse-phase HPLC method capable of resolving Taiwanhomoflavone B from any potential impurities or degradation products. A C18 column is commonly used for flavonoids.[6][7] The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

-

Calibration Curve: Prepare a series of standard solutions of Taiwanhomoflavone B of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

-

Calculation: Determine the concentration of Taiwanhomoflavone B in the diluted sample using the regression equation from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the solubility of Taiwanhomoflavone B in the tested solvent at the specified temperature.

Visualizing the Process

The following diagrams illustrate the structural context and the experimental workflow for determining solubility.

Caption: Relationship between flavonoid structure and predicted solubility.

Caption: Experimental workflow for determining flavonoid solubility.

Conclusion

While direct, quantitative solubility data for Taiwanhomoflavone B remains to be published, its biflavonoid structure strongly indicates poor aqueous solubility and better solubility in organic solvents like DMSO, ethyl acetate, and chlorinated solvents. For researchers and drug development professionals, this necessitates the experimental determination of its solubility in various pharmaceutically relevant solvents and biorelevant media. The provided protocol for the shake-flask method offers a robust framework for obtaining this critical data. The solubility profile of related monomeric flavonoids, such as apigenin, can serve as a valuable starting point for solvent selection and formulation development strategies. Future work should focus on the empirical measurement of Taiwanhomoflavone B's solubility to facilitate its progression in medicinal chemistry and pharmacology.

References

- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. phytopharmajournal.com [phytopharmajournal.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Taiwanhomoflavone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B is a C-methylated biflavone that has been isolated from the twigs of Cephalotaxus wilsoniana.[1] This class of compounds, biflavonoids, are dimers of flavonoid moieties and are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] These notes provide a detailed overview of the techniques and protocols for the extraction and isolation of Taiwanhomoflavone B, primarily from its natural source, Cephalotaxus wilsoniana. The methodologies described herein can be adapted for the isolation of similar biflavonoids from other plant sources.

Data Presentation: Extraction and Isolation Parameters

The following table summarizes the key parameters for the extraction and isolation of Taiwanhomoflavone B and related flavonoids from plant sources. This data is compiled from protocols for Cephalotaxus wilsoniana and other relevant species containing biflavonoids.

| Parameter | Method/Value | Source Plant | Reference |

| Extraction Solvent | 95% Ethanol (B145695) | Cephalotaxus wilsoniana | Implied from abstract[1] |

| Methanol (B129727) | Sophora tomentosa | [3] | |

| Dichloromethane, Ethyl Acetate (B1210297), Methanol, Water | Justicia secunda | ||

| Extraction Method | Maceration / Soaking | Sophora tomentosa, Justicia secunda | |

| Boiling in Water | Sophora tomentosa | ||

| Initial Fractionation | Liquid-liquid partitioning | General method for flavonoids | |

| Isolation Technique | Column Chromatography | General method for biflavonoids | |

| High-Speed Counter-Current Chromatography (HSCCC) | For preparative isolation of biflavonoids | ||

| Stationary Phases | Silica (B1680970) Gel | Sophora tomentosa | |

| Sephadex LH-20 | For biflavonoid purification | ||

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Standard for flavonoid analysis | |

| Spectroscopic Analysis (NMR, MS) | For structural elucidation |

Experimental Protocols

Protocol 1: Extraction and Isolation of Taiwanhomoflavone B from Cephalotaxus wilsoniana

This protocol is based on the reported isolation of Taiwanhomoflavone B.

1. Plant Material Collection and Preparation:

-

Collect fresh twigs of Cephalotaxus wilsoniana.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried twigs into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for a period of 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

3. Fractionation:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target biflavonoids. Taiwanhomoflavone B is expected to be in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

4. Isolation by Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by TLC. Combine fractions showing similar profiles.

-

Further purify the fractions containing Taiwanhomoflavone B using repeated column chromatography on silica gel or Sephadex LH-20 with an appropriate solvent system (e.g., chloroform-methanol mixtures).

5. Final Purification:

-

Achieve final purification of Taiwanhomoflavone B by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

6. Structure Elucidation:

-

Confirm the structure of the isolated compound as Taiwanhomoflavone B using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Taiwanhomoflavone B Isolation

Caption: Workflow for the extraction and isolation of Taiwanhomoflavone B.

Hypothesized Cytotoxic Signaling Pathway of Biflavonoids

While the specific signaling pathway of Taiwanhomoflavone B is not detailed in the search results, biflavonoids are generally known to induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptotic pathway that may be triggered by cytotoxic biflavonoids.

Caption: Generalized apoptotic pathway potentially induced by cytotoxic biflavonoids.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Taiwanhomoflavone B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific validated High-Performance Liquid Chromatography (HPLC) method for Taiwanhomoflavone B has been identified in the public domain. The following protocol is a comprehensive, generalized method developed for the analysis of isoflavones, the chemical class to which Taiwanhomoflavone B belongs. This method serves as a robust starting point and will require optimization and validation for the specific quantification of Taiwanhomoflavone B in any given sample matrix.

Introduction

Taiwanhomoflavone B is an isoflavone (B191592) that, like other members of its class, holds potential for various pharmaceutical applications. Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of flavonoids and isoflavones due to its high sensitivity, specificity, and accuracy.[1]

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of Taiwanhomoflavone B. The method is based on established protocols for similar isoflavones and includes recommendations for instrumentation, reagents, sample preparation, and method validation.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1200 series or similar HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Hypersil ODS C18, 150 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

-

Software: Chromatographic data acquisition and processing software (e.g., LabSolutions).

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Ultrasonic Bath: For sample extraction.

-

Centrifuge: For sample clarification.

-

Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the sample solvent.

Reagents and Standards

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Acid Modifier: Formic acid (reagent grade).

-

Reference Standard: Purified Taiwanhomoflavone B (purity >95%).

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh approximately 1.0 mg of Taiwanhomoflavone B reference standard and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL. Store this solution at 4°C in the dark.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The following is a general procedure for the extraction of isoflavones from a solid matrix (e.g., plant material). This procedure may need to be adapted based on the specific sample type.

-

Grinding: Grind the dried sample material to a fine powder.

-

Extraction: Accurately weigh about 500 mg of the powdered sample into a flask. Add 10 mL of 70% methanol.

-

Ultrasonication: Perform extraction in an ultrasonic water bath at 80°C for 5 hours.[3]

-

Centrifugation: Centrifuge the resulting extract at 3000 rpm to pellet solid material.[3]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.[3]

For more complex matrices or to concentrate the analyte, Solid Phase Extraction (SPE) may be employed.

HPLC Operating Conditions

The following chromatographic conditions are a recommended starting point and may require optimization.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-20 min: 30% to 70% B20-22 min: 70% to 100% B22-30 min: Hold at 100% B |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 4 µL |

| Detection Wavelength | 280 nm and 365 nm (or scan from 210-700 nm with PDA) |

Table 1: Proposed HPLC Operating Conditions. These conditions are based on a general method for flavonoid analysis and should be optimized for Taiwanhomoflavone B.

Method Validation (Exemplary Data)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table summarizes the typical parameters and expected results for a validated isoflavone HPLC method.

| Validation Parameter | Specification | Exemplary Result for a Similar Isoflavone |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Linear Range (µg/mL) | To be determined | 1 - 100 µg/mL |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.50 µg/mL |

| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.2%Interday: 2.1% |

| Accuracy (% Recovery) | 95% - 105% | 98.5% - 102.3% |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.999 |

Table 2: Summary of Method Validation Parameters with Exemplary Data.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| Standard 1 | tR | Area₁ | 1.0 |

| Standard 2 | tR | Area₂ | 10.0 |

| Standard 3 | tR | Area₃ | 50.0 |

| Sample 1 | tR | Areaₓ | Calculated Conc. |

| Sample 2 | tR | Areaᵧ | Calculated Conc. |

Table 3: Example of a Data Summary Table for a Quantitative HPLC Analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Taiwanhomoflavone B from a solid sample matrix.

Caption: General workflow for the HPLC analysis of Taiwanhomoflavone B.

Logical Relationship of Method Validation

The following diagram illustrates the relationship between key method validation parameters.

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Synthesis of Taiwanhomoflavone B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanhomoflavone B is a naturally occurring homoisoflavonoid that, along with its derivatives, presents a promising scaffold for drug discovery due to the diverse biological activities associated with the flavonoid class of compounds. This document provides a detailed protocol for the synthesis of Taiwanhomoflavone B derivatives, designed to be adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies. The protocol is based on established synthetic methodologies for flavonoids and homoisoflavonoids, including chalcone (B49325) formation and subsequent cyclization. Additionally, these notes discuss the potential biological applications of these derivatives and provide a framework for their preliminary biological evaluation.

Introduction

Flavonoids and their subclasses, including homoisoflavonoids, are polyphenolic compounds widely distributed in plants.[1][2] They are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer effects.[3][4] Homoisoflavonoids are characterized by a C6-C3-C1-C6 skeleton, distinguishing them from the C6-C3-C6 skeleton of flavonoids.[5] The unique structural features of Taiwanhomoflavone B, which possesses a complex fused ring system, make its derivatives attractive targets for medicinal chemistry campaigns.

The synthesis of flavonoid and homoisoflavonoid derivatives is a key strategy for optimizing their therapeutic potential. By systematically modifying the peripheral substituents on the aromatic rings, researchers can explore the SAR and improve properties such as potency, selectivity, and pharmacokinetic profiles. The protocol outlined below provides a general and flexible approach for the synthesis of various Taiwanhomoflavone B derivatives.

Potential Biological Activities and Signaling Pathways

Derivatives of Taiwanhomoflavone B are anticipated to exhibit a range of biological activities inherent to the flavonoid class. These potential activities and their associated signaling pathways include:

-

Anti-inflammatory Activity: Flavonoids are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) through the inhibition of signaling pathways like NF-κB and MAPK.

-

Anticancer Activity: The anticancer effects of flavonoids can be attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Key signaling pathways that may be modulated include the PI3K/Akt/mTOR pathway, the Ras/MAPK pathway, and pathways involved in cell cycle regulation (e.g., p53 and Rb).

-

Antioxidant Activity: The phenolic hydroxyl groups in the flavonoid scaffold are crucial for their antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress.

A diagram illustrating a generalized signaling pathway potentially modulated by Taiwanhomoflavone B derivatives is provided below.

Caption: Potential anti-inflammatory mechanism of Taiwanhomoflavone B derivatives.

Synthetic Protocol: Synthesis of Taiwanhomoflavone B Derivatives

This protocol describes a general method for synthesizing Taiwanhomoflavone B derivatives, proceeding through a chalcone intermediate. The synthesis is divided into two main stages:

-

Stage 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt condensation.

-

Stage 2: Oxidative Cyclization to form the Flavonol Core using the Algar-Flynn-Oyamada reaction.

Further steps to construct the full Taiwanhomoflavone B scaffold would involve additional cyclizations and modifications, which can be adapted from general homoisoflavonoid synthetic strategies.

Stage 1: Synthesis of Chalcone Derivatives (General Procedure)

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones from an appropriately substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025).

Caption: Workflow for the synthesis of chalcone derivatives.

Materials and Reagents:

-

Substituted 2'-hydroxyacetophenone (1.0 eq)

-

Substituted benzaldehyde (1.1 eq)

-

Ethanol (B145695) (EtOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40-50%) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the chalcone product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.

Stage 2: Synthesis of Flavonol Derivatives (General Procedure)

The Algar-Flynn-Oyamada (AFO) reaction converts the chalcone intermediate into a flavonol through oxidative cyclization using alkaline hydrogen peroxide.

Materials and Reagents:

-

Chalcone derivative from Stage 1 (1.0 eq)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Standard laboratory glassware

Procedure:

-

Suspend the chalcone derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the chalcone dissolves.

-

Cool the reaction mixture to below 15 °C in an ice-water bath.

-

Slowly add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition, continue stirring for 30-60 minutes. The reaction is often accompanied by a color change.

-

Acidify the reaction mixture with dilute acid (e.g., 2 M HCl) to precipitate the crude flavonol.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the flavonol derivative by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative data for the synthesis of a hypothetical Taiwanhomoflavone B derivative.

Table 1: Reaction Conditions and Yields for Chalcone and Flavonol Synthesis

| Entry | Starting 2'-Hydroxyacetophenone | Starting Benzaldehyde | Chalcone Yield (%) | Flavonol Yield (%) |

| 1 | 2',4'-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | 85 | 75 |

| 2 | 2',5'-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 82 | 72 |

| 3 | 2'-Hydroxy-4'-methoxyacetophenone | 4-Hydroxybenzaldehyde | 88 | 78 |

Table 2: Characterization Data for a Representative Flavonol Derivative (Product of Entry 1)

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| Appearance | Yellow solid |

| Melting Point | 225-227 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.8 (s, 1H, -OH), 9.5 (s, 1H, -OH), 8.1 (d, J=8.8 Hz, 2H), 7.8 (d, J=8.4 Hz, 1H), 7.1 (d, J=8.8 Hz, 2H), 6.9 (dd, J=8.4, 2.0 Hz, 1H), 6.8 (d, J=2.0 Hz, 1H), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 173.5, 164.2, 161.8, 157.5, 147.1, 138.5, 130.6 (2C), 123.8, 122.1, 115.9, 114.5 (2C), 114.2, 105.7, 55.9 |

| Mass Spec (ESI+) m/z | 285.07 [M+H]⁺ |

Conclusion

The provided protocol offers a robust and adaptable platform for the synthesis of Taiwanhomoflavone B derivatives. By varying the substitution patterns on the starting acetophenones and benzaldehydes, a diverse library of analogues can be generated. The resulting compounds can then be screened for various biological activities, guided by the known pharmacology of the flavonoid class. The detailed methodologies and structured data presentation are intended to facilitate the efficient exploration of this promising class of natural product derivatives in a research and drug development setting.

References

Application Notes & Protocols: Taiwanhomoflavone B as a Standard in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B is a flavonoid compound that has been isolated from plant species such as Dracaena cambodiana.[1][2][3] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantitative analysis is crucial for the quality control of raw plant materials and final products, as well as for pharmacokinetic and pharmacodynamic studies. The use of a well-characterized standard, such as Taiwanhomoflavone B, is essential for achieving reliable and reproducible results in phytochemical analysis.

These application notes provide detailed protocols for the use of Taiwanhomoflavone B as a standard in common phytochemical analysis techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Profile of Taiwanhomoflavone B

-

Chemical Name: (S)-5,7-dihydroxy-3-(4-hydroxybenzyl)-6-methyl-chroman-4-one

-

Molecular Formula: C₁₇H₁₆O₅

-

Molecular Weight: 300.31 g/mol

-

Appearance: Typically a yellow or off-white solid

-

Solubility: Soluble in methanol (B129727), ethanol (B145695), and other polar organic solvents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of flavonoids using methods analogous to those that would be employed for Taiwanhomoflavone B. This data is provided as a reference for method development and validation.

Table 1: Representative HPLC-DAD Validation Parameters for Flavonoid Quantification

| Parameter | Typical Value Range | Description |

| Linearity (R²) | > 0.999 | Indicates a strong correlation between the concentration of the standard and the detector response. |

| Linear Range (µg/mL) | 1 - 200 | The concentration range over which the method is linear, accurate, and precise. |

| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.5 | The lowest concentration of the analyte that can be reliably detected.[4][5][6][7] |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 - 1.5 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[4][5][6][7] |

| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Accuracy (Recovery %) | 95% - 105% | The closeness of the test results obtained by the method to the true value. |

Table 2: Representative Quantitative NMR (qNMR) Parameters

| Parameter | Typical Value | Description |

| Purity (%) | > 98% | The purity of the Taiwanhomoflavone B standard is crucial for accurate quantification. |

| Internal Standard | Maleic Acid, Dimethyl Sulfone | A stable compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte signals. |

| Relaxation Delay (D1) | 5 x T1 of the slowest relaxing proton | Ensures complete relaxation of all protons for accurate integration. |

| Number of Scans | 16 - 64 | Sufficient scans to achieve an adequate signal-to-noise ratio. |

Experimental Protocols

Protocol 1: Quantitative Analysis of Taiwanhomoflavone B using HPLC-DAD

This protocol describes a reversed-phase HPLC method with Diode Array Detection (DAD) for the quantification of Taiwanhomoflavone B in plant extracts.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Taiwanhomoflavone B reference standard (≥98% purity).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid or acetic acid.

-

Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Taiwanhomoflavone B and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol as the diluent.

3. Sample Preparation:

-

Extraction: Extract the powdered plant material (e.g., from Dracaena cambodiana) with a suitable solvent such as 95% ethanol using techniques like sonication or reflux extraction.[1]

-

Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20-40% B

-

25-30 min: 40-80% B

-

30-35 min: 80% B

-

35-40 min: 80-20% B

-

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of Taiwanhomoflavone B (typically determined by DAD scan, likely around 280 nm for flavanones).

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the Taiwanhomoflavone B standard against its concentration.

-

Determine the concentration of Taiwanhomoflavone B in the sample extract by interpolating its peak area on the calibration curve.

Protocol 2: Qualitative and Semi-Quantitative Analysis by GC-MS

For GC-MS analysis, a derivatization step is typically required for non-volatile compounds like flavonoids to increase their volatility.

1. Instrumentation and Materials:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for flavonoid analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).